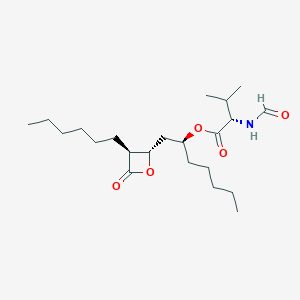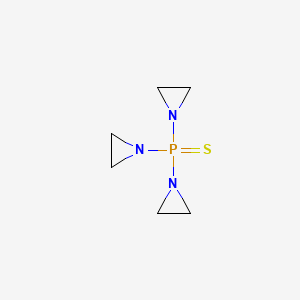
Thiotepa
Overview
Description
Thiotepa, chemically known as N,N’,N’'-triethylenethiophosphoramide, is an organophosphorus compound with the formula (C₂H₄N)₃PS. It is a cancer chemotherapeutic agent belonging to the alkylating agent group. This compound has been used for over 50 years to treat various malignancies, including breast cancer, ovarian cancer, and bladder cancer . It is also used as a conditioning treatment for bone marrow transplantation .
Scientific Research Applications
Thiotepa has a wide range of scientific research applications. In medicine, it is used to treat various cancers, including breast, ovarian, and bladder cancers . It is also used as a conditioning treatment for bone marrow transplantation . In chemistry, this compound is studied for its alkylating properties and its ability to form DNA cross-links . In biology, it is used to study the effects of DNA alkylation and the mechanisms of DNA repair . Additionally, this compound is used in industry for the preparation of injection solutions and other pharmaceutical formulations .
Mechanism of Action
Thiotepa exerts its effects by alkylating DNA, which leads to the formation of cross-links between DNA strands. This prevents the DNA from uncoiling and separating, thereby inhibiting DNA replication and cell division . The primary molecular targets of this compound are the N7 positions of guanine bases in DNA . The alkylation process involves the formation of a highly reactive ethylenimine radical, which forms cross-linkages between DNA strands .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiotepa undergoes ring-opening, N-dechloroethylation, and conjugation reactions in vivo . The nine metabolites identified in mouse urine suggest that this compound interacts with various enzymes and proteins during its metabolism .
Cellular Effects
This compound and its metabolite TEPA exhibit outstanding central nervous system penetration . They influence cell function by their alkylating activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique chemical structure . It undergoes various biochemical transformations, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Toxic or adverse effects at high doses have been reported, which include mucositis, myelosuppression, and cardiotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors during its metabolism, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is known that this compound has a unique chemical structure which is not maintained in the majority of its metabolites .
Preparation Methods
Thiotepa is synthesized by cooling ethylene imine and an organic solvent to 15-17°C, then adding an organic solvent of trihalo sulfur phosphorus dropwise. An acid-binding agent is added during this process, and the reaction is maintained at 15-17°C for 30-45 minutes. The mixture is then filtered, and the organic solvent is evaporated under reduced pressure to obtain a residue, which is purified to yield this compound . This method is suitable for industrial production due to its simplicity, high yield, and use of readily available raw materials .
Chemical Reactions Analysis
Thiotepa undergoes various chemical reactions, including hydrolysis and alkylation. In hydrolysis, this compound and its oxo analogue, TEPA, can form cross-links with DNA molecules via two different mechanisms. The first mechanism involves protonation of the aziridine ring, followed by nucleophilic attack by N7-Guanine. The second mechanism is a direct nucleophilic ring opening of the aziridyl group . Common reagents used in these reactions include nucleophiles such as N7-Guanine, and the major products formed are DNA cross-links .
Comparison with Similar Compounds
Thiotepa is similar to other alkylating agents such as cyclophosphamide, melphalan, and etoposide. this compound is unique due to its trifunctional alkylating properties and its ability to form cross-links with DNA via multiple mechanisms . TEPA, the major metabolite of this compound, also exhibits similar alkylating activity . Compared to other alkylating agents, this compound has a broader spectrum of antitumor activity and is used in high-dose combination regimens for various cancers .
properties
IUPAC Name |
tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVUCIESVLUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3PS | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021339 | |
| Record name | Thiotepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thiotepa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |
| Record name | SID57260086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00845 [mmHg] | |
| Record name | Thiotepa | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The alkyl group is attached to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically., Thiotepa is a cytotoxic agent of the polyfunctional type, related chemically and pharmacologically to nitrogen mustard. The radiomimetic action of thiotepa is believed to occur through the release of ethylenimine radicals which, like irradiation, disrupt the bonds of DNA. One of the principal bond disruptions is initiated by alkylation of guanine at the N-7 position, which severs the linkage between the purine base and the sugar and liberates alkylated guanines., The megakaryocytopoiesis in rats was studied following a single dose of thio-tepa to determine the mechanisms for the thrombocytopenia and subsequent recovery. The blood platelet number, platelet production (measured by (35)S incorporation into platelets), mean platelet volume, and the number and DNA content of bone marrow megakaryocytes were observed. The blood platelet counts, platelet production, and total megakaryocytes number decreased to low values following the administration of thio-tepa, and stayed low until regeneration started around day 10. The mean platelet volume increased from the normal 6.6 fL to 7.8 fL during the early regeneration days 8-14. The megakaryocytes were divided into four ploidy classes: 2N-4N, 8N, 16N, and 32N-64N. The number of megakaryocytes within all ploidy classes decreased to nearly zero within four days after the injection of thio-tepa. The regeneratin started around day 10 with increasing numbers of 2N-4N and 8N megakaryocytes, while the number of 16N and 32N-64N megakaryocytes increased more than four days later. It is concluded that decreased or blocked influx or progenitor cells into the megakaryocytes compartment is the main reason for thrombocytopenia after exposure to thio-tepa. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from pentane or ether, Fine, white, crystalline flakes | |
CAS RN |
52-24-4 | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiotepa [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thiotepa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiotepa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiotepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiotepa | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTEPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905Z5W3GKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiotepa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.7 °F (NTP, 1992), 51.5 °C | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thiotepa is an alkylating agent that primarily exerts its cytotoxic effect by forming crosslinks in DNA. [, , ] This disrupts DNA replication and transcription, ultimately leading to cell death. This compound can form mono-, bi-, and trifunctional alkylations, with crosslinks being primarily responsible for its antitumor activity. [, ]
A: Research suggests that this compound preferentially alkylates the N7 position of guanine in both deoxyguanosine and DNA. [, ] It can also alkylate the N3 position of adenine in DNA. [, ]
A: this compound can be hydrolyzed to aziridine, which acts as a monofunctional alkylating agent. [] While aziridine contributes to this compound's cytotoxicity, its inability to form crosslinks makes it less potent than the parent compound. []
A: Yes, one study identified phosphatidylethanolamine as a target for this compound's alkylating activity in L1210 cells. [] This interaction is believed to occur through the incorporation of radiolabeled ethanolamine (a hydrolysis product of aziridine) into phosphatidylethanolamine via normal cellular synthetic pathways. [, ]
A: this compound has been shown to be a potent and specific inhibitor of cytochrome P450 2B6 (CYP2B6). [] This inhibition is thought to be the mechanism by which this compound interferes with the activation of cyclophosphamide. []
A: The molecular formula of this compound is C6H12N3PS, and its molecular weight is 189.23 g/mol. [, ]
A: While the provided research articles don't delve into detailed spectroscopic data, various techniques like mass spectrometry, gas chromatography, and thin-layer chromatography have been employed to characterize this compound and its metabolites. [, , , , ]
A: this compound concentrate (10 mg/mL) is stable for 14 days at 2-8°C and for 24 hours at 25°C. [] In glucose 5% infusion solution at 2-8°C, this compound concentrations remain above 95% of initial concentrations for at least 14 days. [] At 25°C, stability varies depending on the concentration and diluent, ranging from 3 to 7 days. []
A: Yes, this compound (1 mg/mL) has shown incompatibility with cisplatin, developing turbidity after 4 hours, and with minocycline hydrochloride, leading to a color change within an hour. []
A: Due to temperature-dependent stability and for microbiological reasons, this compound concentrate and infusion solutions should be stored at 2-8°C. []
ANone: this compound itself is not known to have catalytic properties. Its primary function is as an alkylating agent used in cancer treatment.
ANone: The provided research articles do not discuss the use of computational chemistry and modeling in studying this compound.
A: While the articles don't delve into specific SAR studies, it's known that the aziridine rings of this compound are crucial for its alkylating activity. [, ] Modifications that affect the reactivity of these rings would likely impact its potency and selectivity. One study highlights that the metabolite Tepa, lacking the sulfur atom, is considerably less cytotoxic than this compound. []
A: this compound is rapidly absorbed and widely distributed throughout various tissues after intravenous administration. [, , ] It readily crosses the blood-brain barrier, achieving significant concentrations in the cerebrospinal fluid (CSF), making it suitable for treating CNS malignancies. [, , ]
A: this compound is metabolized to various metabolites, including Tepa (triethylene phosphoramide). [, , ] Studies in rats show that a significant portion of administered this compound is eliminated through urine and feces, with a large percentage being hydrolytic products. []
A: In children aged 2-12 years, the mean elimination half-life of high-dose this compound is 1.3 hours. [] This is consistent with data from adults receiving similar doses. [, ]
A: Intravenous administration leads to rapid and widespread distribution. [, , ] Intrathecal administration results in high concentrations in the ventricular CSF but limited distribution to the lumbar CSF. [, ]
A: One study found that this compound clearance is correlated with alkaline phosphatase and serum albumin levels. [] The volume of distribution is correlated with total protein levels, and the elimination rate constant of Tepa is correlated with body weight. []
A: this compound has shown cytotoxic effects against various human cancer cell lines in vitro, including MCF-7 (breast cancer), EMT6 (mouse mammary carcinoma), L1210 (leukemia), Glc-82, K-562, Bel-7402, Hela, and CNE2. [, , ]
A: this compound has demonstrated antitumor activity in various animal models, including the EMT6 mouse mammary carcinoma model. [, ]
A: this compound is used in the treatment of various cancers, including breast cancer, ovarian cancer, bladder cancer, and central nervous system tumors. [, , , , , ] It is also used as a conditioning agent before hematopoietic stem cell transplantation (HSCT) in various hematologic malignancies and solid tumors. [, , ]
A: While intrathecal this compound is a recommended treatment option for neoplastic meningitis, clinical studies have shown limited efficacy in achieving sustained clearance of malignant cells from the CSF. []
A: Increased expression of DNA repair enzymes, particularly those involved in the base excision repair pathway, can contribute to this compound resistance. [, ] One study showed that overexpression of the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein in Chinese hamster ovary cells increased their resistance to this compound's lethal and mutagenic effects. []
ANone: While specific details about cross-resistance patterns are limited in the articles, it's plausible that resistance mechanisms targeting DNA damage repair pathways could confer cross-resistance to other alkylating agents.
ANone: Information regarding this compound's toxicity, adverse effects, and safety profile is not discussed in this Q&A. Please consult relevant clinical guidelines and resources for this information.
ANone: The provided research articles do not discuss specific biomarkers or diagnostic applications related to this compound treatment.
A: Gas chromatography (GC) is a widely employed technique for quantifying this compound in biological samples. [, , ] High-performance liquid chromatography (HPLC) is also used, particularly for stability studies. []
A: Fast atom bombardment (FAB) mass spectrometry, in conjunction with thin-layer chromatography and UV absorption spectroscopy, has been used to characterize this compound's alkylation products in model systems and DNA. [, ]
ANone: The provided research articles do not discuss the environmental impact or degradation of this compound.
ANone: Specific details regarding this compound's dissolution rate and solubility in various media are not provided in the research articles.
ANone: Information regarding the validation of specific analytical methods used for quantifying this compound is not provided in the research articles.
ANone: The provided research articles do not discuss the immunogenicity or immunological responses associated with this compound.
ANone: Information regarding this compound's interactions with specific drug transporters is not available in the provided research articles.
A: Yes, this compound has been identified as a potent and specific inhibitor of cytochrome P450 2B6 (CYP2B6). [] This inhibition is believed to be the mechanism behind its interference with cyclophosphamide activation. []
A: The research articles primarily focus on this compound's properties and applications. While comparisons with specific alternatives or substitutes are not explicitly made, some studies investigate combination therapies involving this compound and other chemotherapeutic agents. [, , ]
ANone: The research articles do not provide information about the recycling or waste management of this compound.
ANone: The research articles do not specifically discuss research infrastructure or resources related to this compound.
A: The research articles highlight the interdisciplinary nature of this compound research, encompassing aspects of pharmacology, oncology, medicinal chemistry, and analytical chemistry. For instance, understanding this compound's interaction with drug-metabolizing enzymes like CYP2B6 requires collaboration between pharmacologists and biochemists. [] Similarly, developing and validating analytical methods for quantifying this compound and its metabolites necessitate expertise from analytical chemists and pharmacologists. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




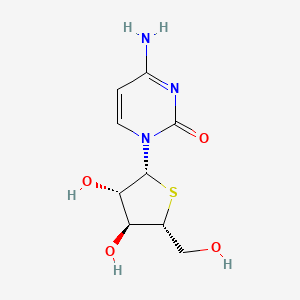

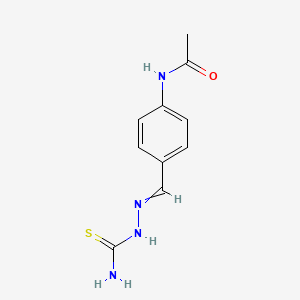
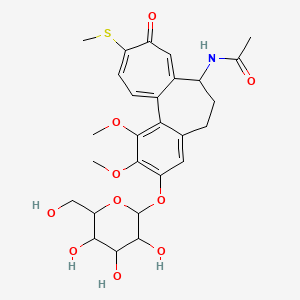

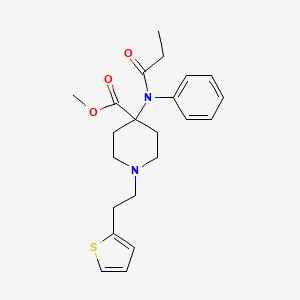
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
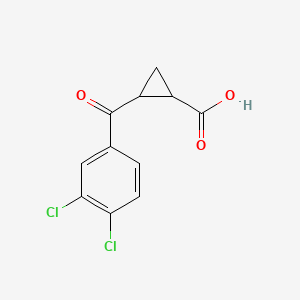
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
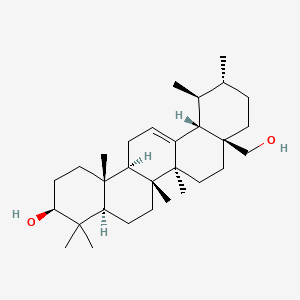
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
